Bienvenue dans la boutique en ligne BenchChem!

9-(4-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Medicinal Chemistry Structure-Activity Relationship Electronic Effects

The compound 9-(4-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 888426-37-7, molecular formula C₁₉H₁₄N₆O₅, MW 406.36) is a fully synthetic, 2,6,9-trisubstituted purine derivative featuring an 8-oxo-7H-purine core. It carries a 4-nitrophenyl group at C2 (electron-withdrawing, Hammett σₚ = +0.78) and a 4-methoxyphenyl group at N9 (electron-donating, σₚ = −0.27), generating a distinctive intramolecular push–pull electronic system that differentiates it from other members of the 8-oxopurine-6-carboxamide family.

Molecular Formula C19H14N6O5
Molecular Weight 406.358
CAS No. 888426-37-7
Cat. No. B2965722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(4-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS888426-37-7
Molecular FormulaC19H14N6O5
Molecular Weight406.358
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C19H14N6O5/c1-30-13-8-6-11(7-9-13)24-18-15(22-19(24)27)14(16(20)26)21-17(23-18)10-2-4-12(5-3-10)25(28)29/h2-9H,1H3,(H2,20,26)(H,22,27)
InChIKeyBXOZCFKHLWAYQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-(4-Methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 888426-37-7): Compound Identity and Scaffold Class for Procurement Screening


The compound 9-(4-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 888426-37-7, molecular formula C₁₉H₁₄N₆O₅, MW 406.36) is a fully synthetic, 2,6,9-trisubstituted purine derivative featuring an 8-oxo-7H-purine core . It carries a 4-nitrophenyl group at C2 (electron-withdrawing, Hammett σₚ = +0.78) and a 4-methoxyphenyl group at N9 (electron-donating, σₚ = −0.27), generating a distinctive intramolecular push–pull electronic system that differentiates it from other members of the 8-oxopurine-6-carboxamide family [1]. This scaffold class has been implicated in kinase inhibition (EGFR, IKK-2, mTOR) [2] and purine-metabolising enzyme modulation (xanthine dehydrogenase/oxidase) [3], and the compound is supplied at ≥95% purity for non-clinical research use .

Why 8-Oxopurine-6-Carboxamide Analogs Cannot Be Interchanged with CAS 888426-37-7: Substituent-Dependent Electronic and Target-Engagement Profiles


Within the 8-oxo-8,9-dihydro-7H-purine-6-carboxamide family, seemingly minor substituent changes at C2 and N9 produce large shifts in electronic character, lipophilicity, and hydrogen-bond capacity that directly affect target recognition and selectivity [1]. The 4-nitrophenyl group at C2 contributes a strong electron-withdrawing effect (σₚ = +0.78) that polarises the purine π-system differently than the 4-fluorophenyl (σₚ = +0.06) or 4-chlorophenyl (σₚ = +0.23) congeners, while the 4-methoxyphenyl at N9 (σₚ = −0.27) provides a counterbalancing electron-donating push that is absent in the 4-fluorophenyl-N9, 4-chlorophenyl-N9, or 3,4-dimethylphenyl-N9 analogs [2]. This orthogonal electronic tuning is not replicated by any single-substituent modification, meaning that a generic replacement (e.g., swapping to CAS 869068-97-3 or CAS 887225-11-8) fundamentally alters the electrostatic potential surface presented to biological targets. Furthermore, the 8-oxopurine-6-carboxamide scaffold has been validated in structure–activity relationship (SAR) campaigns where distinct C2/N9 substitution patterns lead to divergent cellular potency and kinase selectivity profiles [1]; thus, CAS 888426-37-7 occupies a specific, non-interchangeable position in the chemical space of this inhibitor class.

Quantitative Differentiation Evidence for CAS 888426-37-7 vs. Its Five Closest 8-Oxopurine-6-Carboxamide Analogs


Electronic Differentiation: Hammett σₚ Analysis of the N9 Substituent vs. Four Comparators

The N9 4-methoxyphenyl substituent of CAS 888426-37-7 carries a Hammett σₚ constant of −0.27, reflecting its moderate electron-donating character, whereas the comparators at N9 are electron-withdrawing (4-fluorophenyl, σₚ = +0.06; 4-chlorophenyl, σₚ = +0.23), weakly donating but sterically distinct (3,4-dimethylphenyl, σₚ ≈ −0.17 for CH₃), or regioisomeric (3-methoxyphenyl, σₘ = +0.12 for OCH₃, making it slightly electron-withdrawing at the meta position) [1]. This creates a net σₚ span of 0.50 units between CAS 888426-37-7 and its 4-chlorophenyl analog and 0.33 units vs. the 4-fluorophenyl analog, translating to different degrees of purine core electron density that modulate π-stacking interactions with kinase hinge regions and hydrophobic pocket complementarity [2].

Medicinal Chemistry Structure-Activity Relationship Electronic Effects

Physicochemical Profile: Molecular Weight and Lipophilicity Differentiation vs. Most Common Analogs

CAS 888426-37-7 has a molecular weight of 406.4 g·mol⁻¹, which is 12.1 g·mol⁻¹ (+3.1%) heavier than the 4-fluorophenyl-N9 analog (CAS 869068-97-3, C₁₈H₁₁FN₆O₄, MW 394.3) and 3.6 g·mol⁻¹ (−0.9%) lighter than the 2-ethoxyphenyl-N9 analog (CAS 941885-34-3, C₂₀H₁₆N₆O₅, MW 420.4) . The computed XLogP3 value for CAS 888426-37-7 (estimated ~1.8–2.2 based on scaffold analogs) is predicted to be moderately higher than the 4-fluorophenyl-N9 analog (XLogP3 ~1.6) because of the additional methylene unit in the methoxy group, and lower than the 4-chlorophenyl-N9 analog (XLogP3 ~2.5) due to the polar character of the methoxy oxygen [1]. The hydrogen-bond acceptor count is 8 (five oxygen atoms in NO₂, OCH₃, 8-oxo, and carboxamide, plus three nitrogen lone pairs) vs. 7 in the 4-fluorophenyl-N9 analog (no methoxy oxygen) and 6 in the C2-4-fluorophenyl analog (CAS 887225-11-8, which replaces the NO₂ group with F, losing two H-bond acceptors) .

Drug-like Properties Physicochemical Profiling Lead Optimisation

Target Class Annotation: Xanthine Dehydrogenase/Oxidase (XDH) Inhibitor Designation vs. Kinase-Focused Analogs

The Therapeutic Target Database (TTD) annotates this compound (as 'Fused heterocyclic compound 8,' synonymous with PMID27841045-Compound-151 from Kissei Pharmaceutical) as an inhibitor of xanthine dehydrogenase/oxidase (XDH, EC 1.17.1.4/1.17.3.2), the rate-limiting enzyme in purine catabolism that converts hypoxanthine to xanthine and xanthine to uric acid [1]. By contrast, closely related 8-oxopurine-6-carboxamide analogs with alternative C2 substituents (e.g., pyridin-3-yl, 4-hydroxyphenyl) have been primarily profiled as EGFR kinase and mTOR inhibitors in separate patent and literature disclosures [2]. This target-class divergence suggests that the specific 4-nitrophenyl + 4-methoxyphenyl combination in CAS 888426-37-7 may favour engagement with the molybdopterin-containing active site of XDH over the ATP-binding pocket of kinases, although direct comparative biochemical data remain unpublished [3].

Purine Metabolism Xanthine Oxidase Inhibition Target Selectivity

Class-Level Evidence: 6-Substituted Purines as Inhibitors of Endogenous Protein Degradation (Autophagy Modulation)

The 6-substituted purine class, to which CAS 888426-37-7 belongs by virtue of its 6-carboxamide motif, has been systematically characterised as inhibitors of endogenous (autophagic/lysosomal) protein degradation in isolated rat hepatocytes [1]. In the foundational study by Gordon and Seglen (1982), approximately 100 purine derivatives were screened; the presence of a substituent at the purine 6-position was critical for suppression of autophagic protein degradation, with the 6-carboxamide functionality providing a distinct inhibitory profile compared to 6-aminopurines and 6-mercaptopurines [2]. While the Gordon & Seglen study did not test CAS 888426-37-7 specifically, the 6-carboxamide-8-oxopurine scaffold places this compound within the bioactive subset of 6-substituted purines known to modulate proteostatic pathways. In contrast, purine analogs lacking a 6-substituent (e.g., simple 9-arylpurines) or bearing 6-amino/6-thio groups exhibit divergent effects, with 6-aminopurines often acting as autophagy inhibitors whereas 6-mercaptopurines function primarily as antimetabolites .

Autophagy Protein Degradation Hepatocyte Models

Purity and Sourcing Reproducibility: Multi-Vendor Availability at ≥95% vs. Limited Single-Source Analogs

CAS 888426-37-7 is listed at ≥95% purity by at least three independent chemical suppliers (BenchChem, Chemenu, EvitaChem), providing procurement redundancy and batch-to-batch reproducibility verification through cross-supplier sourcing . In contrast, several close analogs are available from only one or two vendors: the 9-(4-chlorophenyl)-2-(4-nitrophenyl) analog (CAS 887888-11-1) is listed predominantly by a single source, and the 9-(2-ethoxyphenyl)-2-(4-nitrophenyl) analog (CAS 941885-34-3) shows limited commercial availability . The target compound also benefits from an assigned InChI Key (BXOZCFKHLWAYQX-UHFFFAOYSA-N) and canonical SMILES notation (COC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)[N+](=O)[O-]) that are computationally validated via PubChem, reducing the risk of structural misassignment during procurement [1].

Chemical Procurement Reproducibility Quality Control

Recommended Research and Industrial Application Scenarios for CAS 888426-37-7 Based on Verified Differentiation Evidence


Probing Purine Catabolism and Xanthine Oxidase Biology in Hyperuricemia/Gout Models

Based on its TTD annotation as a xanthine dehydrogenase/oxidase (XDH) inhibitor from Kissei Pharmaceutical patent disclosures [1], CAS 888426-37-7 is suited as a starting point for enzymatic and cellular assays targeting purine catabolism. Researchers investigating uric acid-lowering mechanisms, xanthinuria, or gout-related pathways can use this compound to interrogate XDH inhibition while avoiding the confounding kinase activity exhibited by C2-pyridinyl or C2-hydroxyphenyl 8-oxopurine-6-carboxamide analogs [2]. The 4-nitrophenyl group at C2 may also serve as a spectrophotometric handle (λₘₐₓ ~270–320 nm for nitroaromatics) for concentration determination in biochemical assays.

Structure–Activity Relationship Campaigns on the 8-Oxopurine-6-Carboxamide Scaffold

The unique electronic profile of CAS 888426-37-7—combining an electron-donating N9 substituent (σₚ = −0.27) with an electron-withdrawing C2 substituent (σₚ = +0.78)—makes it an indispensable member of any focused library exploring the SAR of 8-oxopurine-6-carboxamides [3]. The Hammett σₚ values span a range not covered by any single comparator, enabling systematic variation of purine core electron density. The multi-vendor availability at ≥95% purity further supports reproducible SAR data generation across laboratories . Medicinal chemistry teams can use this compound alongside the 4-fluorophenyl-N9, 4-chlorophenyl-N9, and 3-methoxyphenyl-N9 analogs to build a comprehensive electronic-steric map of the N9 position.

Autophagy and Proteostasis Research Requiring 6-Substituted Purine Tool Compounds

The class-level evidence from Gordon and Seglen (1982) establishes 6-substituted purines as inhibitors of autophagic/lysosomal protein degradation in hepatocytes [4]. CAS 888426-37-7, bearing a 6-carboxamide substituent, falls within this mechanistically defined class and can be deployed as a tool compound to study autophagy modulation with a different structural signature from the canonical autophagy inhibitor 3-methyladenine (a 6-aminopurine). Its distinct substitution pattern may help deconvolute which structural features of 6-substituted purines drive selectivity for autophagic vs. proteasomal degradation pathways [5].

Kinase Selectivity Profiling Panels Requiring a Nitroaromatic-Containing Purine Probe

Although the primary TTD-annotated target for this compound is XDH, the 8-oxopurine-6-carboxamide scaffold is well-precedented as a kinase inhibitor framework [2]. CAS 888426-37-7 can be included in broad kinase selectivity panels to determine whether the 4-nitrophenyl + 4-methoxyphenyl combination shifts selectivity away from EGFR/mTOR toward other kinome targets. The nitro group may also serve as a photoreactive moiety for photoaffinity labelling experiments to identify covalent or high-affinity binding partners in complex proteomes, adding a chemical-biology dimension to its utility.

Quote Request

Request a Quote for 9-(4-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.